molecular formula C8H8O12Sn B1172071 solvent Red 118 CAS No. 12237-26-2

solvent Red 118

Cat. No.: B1172071
CAS No.: 12237-26-2
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Description

Historical Context and Evolution of Solvent Dyes in Academic Inquiry

The practice of dyeing textiles dates back thousands of years, with early colorants being derived from natural sources like plants, animals, and minerals. wikipedia.orgresearchpublish.com A revolutionary shift occurred in 1856 with William Henry Perkin's serendipitous discovery of mauveine, the first synthetic organic dye. wikipedia.org This event catalyzed the growth of the synthetic dye industry and the field of organic chemistry, with coal tar, a byproduct of steel production, becoming a primary feedstock. chemistryviews.org

The evolution of solvents played a parallel and crucial role. While water and alcohol were the earliest media for chemical transformations, the 18th and 19th centuries saw the synthesis and popularization of a range of organic solvents like ether, acetone, and ethyl acetate (B1210297). nih.gov This expansion of available solvents enabled the development of new classes of dyes, including solvent dyes.

Solvent dyes are distinguished by their non-polar or minimally polar molecular structure, which renders them insoluble in water but readily soluble in organic solvents. meghmaniglobal.com Their development was driven by the need to color emerging synthetic materials, such as plastics, and for use in solvent-based products like inks and varnishes. meghmaniglobal.com In academic inquiry, the study of solvent dyes has provided insights into solute-solvent interactions, the physical chemistry of dyeing non-aqueous systems, and the design of colorants with specific properties like high thermal resistance and lightfastness. meghmaniglobal.com

Significance of Azo Chromophores in Organic Chemistry Research

Azo compounds, defined by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of organic dyes. researchgate.netnih.gov The defining feature, the azo group, functions as a chromophore—the part of a molecule responsible for its color. nih.gov However, for color to be expressed, the chromophore must be part of a conjugated system, meaning a structure with alternating single and double bonds, typically involving aromatic rings. nih.gov This extended electron delocalization allows the molecule to absorb light in the visible spectrum (400–700 nm). nih.gov

The significance of the azo chromophore in research extends far beyond its color-imparting ability. The synthesis of azo compounds, typically achieved through a diazotization reaction followed by an azo coupling, is a fundamental and widely studied process in organic chemistry. researchgate.netdyestuffscn.com Furthermore, the properties of the resulting dye can be finely tuned. The addition of functional groups known as auxochromes (e.g., hydroxyl, amino groups) to the aromatic rings can modify the solubility and shift the observed color. nih.gov

Researchers have explored azo compounds for a wide range of applications beyond traditional dyeing, including in photoelectronics, polymer additives, and molecular recognition systems. researchgate.netrsc.org Their ability to undergo cis-trans isomerization upon light exposure has been harnessed in the development of light-controlled polymers and other photoresponsive materials. acs.org

Table 2: Solubility Profile of Solvent Red 118

Solvent Solubility (g/L)
Butanone 400
MIBK 400
Cyclohexanone 400
DAA 230
N-Butyl Alcohol 200
Isopropyl Alcohol 200
Ethyl Acetate 200
Toluene 200
Xylene 200
Ethyl Alcohol 170

Data sourced from OOPS COLOR oopscolor.com

Scope of Current Academic Investigations on this compound Analogues and Related Systems

Modern chemical research continues to explore the potential of azo dyes by creating novel analogues and related systems with enhanced or specialized properties. Investigations are not limited to the dyes themselves but extend to their formulation and application in advanced materials.

A significant area of research involves the synthesis of new azo dye derivatives by incorporating different molecular scaffolds. For instance, studies have shown that incorporating heterocyclic moieties like pyrazole (B372694) or oxazolone (B7731731) into azo dye structures can lead to compounds with interesting bioactive properties. rsc.org Another approach involves combining azo chromophores with other functional molecules. Research on perylene (B46583) bisimide (PBI) dyads, where an azo group is incorporated into the PBI structure, has yielded novel dyes with unique optical properties and photoinduced isomerization capabilities, potentially useful for photoelectronic devices. acs.org

The physical form of the dye is also a subject of investigation. Academic research into creating nanoparticles of organic pigments, such as the azo dye Permanent Red 24, using oil-in-water microemulsion techniques, aims to develop pigments with improved properties for specialized applications. ijcce.ac.ir

Furthermore, systematic studies on analogues of existing solvent dyes are performed to understand structure-activity relationships. By making targeted modifications to a parent structure, such as in the FL118 platform (a camptothecin (B557342) analogue), researchers can screen for compounds with improved efficacy or different mechanisms of action for specific applications. nih.gov This principle is applied broadly in the study of dye chemistry, including the assessment of various azo solvent dyes and their analogues to understand their chemical and physical behavior. researchgate.net

Properties

CAS No.

12237-26-2

Molecular Formula

C8H8O12Sn

Synonyms

solvent Red 118

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Fundamental Synthetic Approaches to Solvent Red 118 Class Dyes

The foundational structure of this compound is an azo dye, which serves as a ligand for the metal complex. The synthesis of this ligand is achieved through well-established organic reactions.

The core of the this compound ligand is formed via an azo coupling reaction, a two-stage process central to the synthesis of most azo dyes. nih.govjchemrev.com

The first stage is diazotization , where a primary aromatic amine, referred to as the diazo component, is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). jchemrev.comepa.gov The process requires low temperatures, generally between 0–5 °C, because the resulting diazonium salts are unstable and can decompose or become explosive at higher temperatures when dry. nih.gov

The second stage is the azo coupling . The highly reactive diazonium salt acts as a weak electrophile and is immediately reacted with an electron-rich coupling component. nih.govnptel.ac.in This component is typically an aromatic compound activated with electron-donating groups, such as a phenol (B47542) or another aromatic amine. nptel.ac.in The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring, forming the characteristic azo linkage (–N=N–) that defines this class of dyes. nih.govrzepa.net Careful control of pH is essential during the coupling stage to ensure the desired reaction occurs. nptel.ac.in

Table 1: Key Components in Diazo Coupling Reactions

Component Role Chemical Examples
Primary Aromatic Amine Diazo Component Aniline, Substituted anilines (e.g., p-nitroaniline)
Diazotizing Agent Forms diazonium salt Sodium Nitrite (in acid)
Coupling Component Electron-rich substrate Phenols (e.g., 2-naphthol), Aromatic amines (e.g., N,N-dimethylaniline)

The specific properties of an azo dye, such as its exact color, solubility, and lightfastness, can be precisely tuned through structural modification of the aromatic precursors. By introducing various functional groups onto the aromatic rings of either the diazo component or the coupling component, the electronic and physical characteristics of the resulting dye molecule can be significantly altered. nih.gov

For instance, the introduction of electron-withdrawing groups (like nitro, –NO₂) or electron-donating groups (like hydroxyl, –OH, or alkoxyl, –OR) can shift the absorption spectrum of the dye, thereby changing its color. nih.govnsf.gov Functionalization can also be used to enhance solubility in specific solvents or improve the dye's resistance to fading upon exposure to light. This covalent modification is a key strategy for creating a diverse palette of dyes with tailored properties from a common synthetic framework. nsf.gov

Table 2: Influence of Functional Groups on Azo Dye Properties

Functional Group Type Potential Effect on Dye Properties
Nitro (–NO₂) Electron-withdrawing Bathochromic shift (deeper color), may improve lightfastness
Cyano (–CN) Electron-withdrawing Modifies electronic properties and color
Hydroxyl (–OH) Electron-donating Auxochrome, enhances color, potential site for metal chelation
Alkoxyl (–OR) Electron-donating Bathochromic shift, can improve solubility in organic media
Sulfonic Acid (–SO₃H) Anionic Group Increases water solubility

Advanced Synthesis of this compound Analogues and Related Materials

Beyond the fundamental synthesis of the azo ligand, the creation of this compound involves further advanced steps, including metal complexation and the potential fabrication of nanomaterials.

This compound is specifically a 1:2 cobalt complex, meaning one cobalt ion is coordinated with two molecules of the azo dye ligand. engichem.co.indimacolor.com This structure places it in the category of metal-complex dyes, which are known for their high lightfastness and stability. engichem.co.in

The synthesis of the final complex is typically achieved by reacting the pre-formed azo dye with a suitable metal salt, in this case, a cobalt(II) salt such as cobalt(II) chloride. iiardjournals.org The azo dye molecule acts as a ligand, donating electrons from specific atoms—usually from the nitrogen atoms of the azo group and an oxygen atom from a hydroxyl group situated ortho to the azo bridge—to form coordinate bonds with the cobalt ion. jchemrev.com The reaction is generally carried out by mixing the components in a solvent, such as ethanol (B145695) or methanol, and may involve heating under reflux to ensure the reaction goes to completion. iiardjournals.orgnajah.edu The resulting complex precipitates from the solution and can be isolated by filtration. acs.org

Table 3: Typical Reaction Components for Metal Complex Dye Synthesis

Component Role Example for this compound
Azo Dye Ligand Chelating Agent The specific organic azo molecule
Metal Salt Provides Central Metal Ion Cobalt(II) Chloride (CoCl₂)
Solvent Reaction Medium Ethanol, Methanol
Base (optional) pH Adjustment Sodium Acetate (B1210297) (NaOAc)

To meet the demands of modern applications such as high-performance coatings and digital printing inks, traditional dyes can be formulated into nanopigments. These nanomaterials offer enhanced properties like improved dispersion stability, higher color strength, and greater transparency. researchgate.net

One of the most versatile bottom-up methods for synthesizing organic nanoparticles is the microemulsion technique. arabjchem.orgmdpi.com A microemulsion is a thermodynamically stable, isotropic mixture of an oil phase, a water phase, and a surfactant. arabjchem.orgmdpi.com Depending on the composition, this can form a system of tiny water droplets dispersed in a continuous oil phase (a water-in-oil or "reverse" microemulsion) or vice-versa. mdpi.com

These droplets, which are typically in the nanometer size range, act as confined "nanoreactors". arabjchem.orgmdpi.com In a typical synthesis, two separate microemulsions are prepared, each containing one of the necessary reactants dissolved in the dispersed phase. arabjchem.org When these two microemulsions are mixed, the nanodroplets constantly collide and coalesce, allowing the reactants to mix, react, and precipitate. The confined environment of the droplet controls the nucleation and growth of the particles, leading to the formation of nanoparticles with a narrow size distribution and preventing their aggregation. researchgate.netijcce.ac.ir This method could be adapted for producing this compound nanopigments, offering superior performance in advanced applications. researchgate.net

Table 4: Components of a Typical Water-in-Oil (w/o) Microemulsion System for Nanoparticle Synthesis

Component Function Example
Continuous Phase Solvent Cyclohexane, Toluene
Dispersed Phase Nanoreactor Core / Solvent for Reactants Water
Surfactant Stabilizes Interface CTAB (Cetyltrimethylammonium bromide), Triton X-100
Co-surfactant Increases Flexibility of Interfacial Film 2-Propanol, n-Butanol

Nanoparticle and Nanopigment Synthesis Techniques

Control of Particle Size and Morphology

The control of particle size and morphology is a critical aspect of dye manufacturing, as it directly influences the final application properties, including color strength, dispersibility, and stability. For solvent dyes, achieving a narrow particle size distribution is essential for consistent and high-quality performance. royalsocietypublishing.org While specific research on this compound is limited, general principles of crystallization and nanoparticle synthesis offer insight into potential control mechanisms. royalsocietypublishing.orgliverpool.ac.uk

The morphology of crystalline materials is significantly influenced by the synthesis conditions. liverpool.ac.uk Factors such as the choice of solvent, temperature, rate of addition of reagents, and agitation speed can direct the growth of crystals. royalsocietypublishing.orgacs.org For example, the use of different solvent systems, such as mixtures of water with alcohols or other organic solvents, can alter the supersaturation levels and interfacial tension, leading to different particle shapes and sizes. acs.org

Surfactants or polymeric stabilizers can also be introduced during synthesis to control particle growth and prevent aggregation. acs.org These additives adsorb to the surface of the growing particles, sterically or electrostatically hindering further growth and agglomeration, which is a common method for producing nanoparticles with a uniform, mono-disperse size distribution. ijcce.ac.ir

Table 1: Parameters Influencing Particle Size and Morphology

ParameterEffect on ParticlesRationale
Solvent System Influences size and shapeAffects solubility, supersaturation, and crystal growth kinetics. acs.org
Temperature Affects growth rate and final sizeHigher temperatures can increase solubility and alter nucleation rates. royalsocietypublishing.org
Reactant Concentration Impacts nucleation and growthHigher concentrations can lead to faster nucleation and smaller particles.
Agitation/Stirring Rate Modifies size distributionAffects mass transfer of reactants to the crystal surface. royalsocietypublishing.org
Use of Additives (Surfactants) Prevents aggregation, controls sizeAdditives adsorb to particle surfaces, limiting growth and agglomeration. acs.orgmdpi.com

Green Chemistry Principles in this compound Synthesis

The chemical industry, including dye manufacturing, is increasingly adopting green chemistry principles to minimize its environmental footprint. royalsocietypublishing.org Traditional dye synthesis often involves large volumes of volatile and hazardous organic solvents, which account for a significant portion of the process waste. royalsocietypublishing.orgwhiterose.ac.uk Applying green chemistry to the synthesis of this compound focuses on developing safer, more efficient, and environmentally benign processes. kahedu.edu.in

Exploration of Environmentally Benign Solvents and Reaction Conditions

A primary target in greening the synthesis of this compound is the replacement of conventional organic solvents with more sustainable alternatives. acs.org Solvents like toluene, chloroform, and dimethylformamide (DMF), while effective, are associated with significant health and environmental hazards. whiterose.ac.ukrsc.org

Green alternatives include water, supercritical fluids (like CO₂), ionic liquids (ILs), and bio-based solvents. kahedu.edu.inmdpi.com Water is an ideal green solvent due to its non-toxicity and availability, though the low water solubility of many organic dye components can be a challenge. mdpi.com Ionic liquids are salts with low melting points that are non-volatile and can be tuned for specific polarities, offering a recyclable medium for reactions. researchgate.netmdpi.com Research into green solvents has produced guides that rank solvents based on safety, health, and environmental criteria, steering chemists away from hazardous options. rsc.orgrsc.org

Table 2: Comparison of Traditional and Green Solvents

SolventClassKey Hazards/IssuesPotential Green AlternativeBenefits of Alternative
Toluene HydrocarbonSuspected reproductive and organ toxicity. whiterose.ac.uk2-Methyltetrahydrofuran (2-MeTHF)Bio-based, lower toxicity. whiterose.ac.uk
Chloroform HalogenatedCarcinogen, environmentally persistent. whiterose.ac.ukWater, Ethyl AcetateNon-toxic, biodegradable. rsc.orgmdpi.com
DMF / NMP Dipolar AproticReproductive toxicity. whiterose.ac.ukacs.orgCyrene, GlycerolBio-derived, biodegradable, low vapor pressure. royalsocietypublishing.orgrsc.org

Catalyst-Free Synthetic Pathways

Another tenet of green chemistry is the reduction or elimination of catalysts, especially those based on heavy metals, to simplify purification, reduce waste, and lower costs. rsc.org While the core azo coupling reaction for this compound synthesis is not heavily catalyst-dependent, related processes can benefit from catalyst-free approaches.

Several strategies are being explored for conducting reactions without dedicated catalysts:

Mechanochemistry: Using mechanical force, such as ball milling, to drive chemical reactions can enable solvent-free and catalyst-free synthesis. rsc.orgacs.org The high energy input can overcome activation barriers, making it a promising route for various organic transformations. acs.org

Elevated Temperature/Pressure: Simply adjusting the physical conditions can sometimes be sufficient to drive a reaction to completion without a catalyst. Techniques involving pressure reduction can be used to remove byproducts like water, shifting the reaction equilibrium forward. researchgate.net

Use of Green Solvents as Mediators: Certain green solvents can do more than just dissolve reactants; they can actively participate in or mediate the reaction. Glycerol, for example, has been used as a green solvent in catalyst-free protocols where its hydrogen-bonding network can facilitate the reaction. researchgate.net Similarly, reactions in hot water can be accelerated due to its unique physical properties at elevated temperatures. royalsocietypublishing.org

These exploratory pathways offer the potential to redesign the synthesis of this compound and other azo dyes to be more economically and environmentally sustainable. researchgate.netroyalsocietypublishing.org

Advanced Spectroscopic Characterization and Photophysical Properties

Electronic Absorption and Emission Spectroscopy

The study of how Solvent Red 118 absorbs and emits light forms the basis of its characterization. This involves analyzing its electronic absorption and fluorescence emission spectra.

UV-Visible Spectral Analysis and Absorption Maxima

The absorption of ultraviolet (UV) and visible light by this compound is a key characteristic used for its identification and analysis. alfa-chemistry.com When a beam of UV-visible light passes through a solution of the dye, specific wavelengths are absorbed, corresponding to the energy required to promote electrons to higher energy levels. scientiaricerca.comslideshare.net This absorption is quantified by measuring the absorbance at various wavelengths, resulting in a UV-visible absorption spectrum. The wavelength at which maximum absorption occurs is known as the absorption maximum (λmax).

The position and intensity of the absorption bands in the UV-visible spectrum provide insights into the molecular structure of the dye, particularly the presence of conjugated systems—alternating single and double bonds—which are common in organic dyes. alfa-chemistry.comontosight.ai For instance, azo dyes, a class to which this compound belongs, are known for their vibrant colors due to the presence of one or more azo groups (-N=N-) connected to aromatic rings. ontosight.ai The specific λmax is a critical parameter for both qualitative identification and quantitative analysis using the Beer-Lambert law. alfa-chemistry.com

Fluorescence Emission Studies and Quantum Yield Determinations

Following the absorption of light, excited molecules of this compound can release this energy in the form of fluorescence. This process involves the molecule returning from an excited singlet state to its ground electronic state, emitting a photon of light. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

Fluorescence emission studies involve exciting the dye at its absorption maximum and measuring the intensity of the emitted light at different wavelengths. The resulting fluorescence spectrum is a mirror image of the absorption spectrum in many cases. The fluorescence quantum yield (ΦF) is a crucial parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant de-excitation pathway. mdpi.com The quantum yield can be determined using a reference standard with a known quantum yield. researchgate.net For example, the quantum yields of some dyes are known to increase with increasing solvent hydrophobicity and viscosity. hahnlab.com

Solvent Effects on Spectroscopic Properties: Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes when it is dissolved in different solvents. rsc.org This effect is a direct consequence of the differential solvation of the ground and excited states of the dye molecule. rsc.orgmdpi.com The polarity of the solvent, its ability to form hydrogen bonds, and its viscosity all play a significant role in altering the absorption and emission spectra of this compound. pnas.orgrsc.org

The polarity of a solvent has a profound impact on the spectroscopic properties of dyes like this compound. In polar solvents, molecules with a large change in dipole moment upon excitation experience significant stabilization of the excited state, leading to a red shift (bathochromic shift) in the emission spectrum. mdpi.compnas.org Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed. mdpi.com The fluorescence intensity is also often affected, with many solvatochromic dyes exhibiting decreased intensity in more polar environments. pnas.orgnih.gov

Solvent viscosity can also influence the photophysical properties of the dye. rsc.org In highly viscous media, the rotational and vibrational motions of the excited molecule can be restricted, which can lead to an increase in fluorescence intensity. rsc.org

Hydrogen bonding interactions between the dye and solvent molecules can also cause significant spectral shifts. acs.orgnih.gov These specific interactions can stabilize either the ground or excited state, leading to either red or blue shifts in the absorption and emission spectra. acs.orgnih.gov

To quantify the effect of solvent polarity on spectroscopic properties, various empirical solvent polarity scales have been developed. These scales, such as the Reichardt's ET(30) scale, Kamlet-Taft parameters (π*, α, and β), and Catalán's scales (SA, SB, and SPP), are based on the solvatochromic shifts of standard probe dyes. aip.orgresearchgate.net

The dielectric constant (ε) is a macroscopic physical property of a solvent that is often used as a measure of its polarity. researchgate.netendress.com The ability of a solvent to stabilize charge is directly related to its dielectric constant. researchgate.net The relationship between the spectroscopic shifts of a solvatochromic dye and the dielectric constant of the solvent can be described by models such as the Lippert-Mataga equation, which relates the Stokes shift to the change in dipole moment upon excitation and the dielectric constant and refractive index of the solvent.

The solvatochromic properties of dyes like this compound can be utilized to determine the dielectric constants of unknown solvents or solvent mixtures. ut.ac.ir By measuring the spectral shift of the dye in a series of solvents with known dielectric constants, a calibration curve can be constructed. The dielectric constant of an unknown solvent can then be determined by measuring the dye's spectral shift in that solvent and interpolating from the calibration curve. This method provides a simple and effective way to probe the polarity of microenvironments.

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational and nuclear magnetic resonance spectroscopy are powerful techniques for elucidating the molecular structure of chemical compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical tool for identifying the functional groups present in a molecule. bas.bg The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its covalent bonds. bas.bg For complex dye molecules like this compound, FTIR analysis helps in confirming the presence of key structural features. wordpress.com

The analysis of various organic compounds using FTIR spectroscopy allows for the identification of characteristic absorption bands corresponding to specific molecular vibrations. alliedacademies.org For instance, the presence of aromatic rings, common in dye structures, can be confirmed by C-H stretching vibrations. alliedacademies.org While specific FTIR data for this compound is not detailed in the provided results, the general principles of FTIR spectroscopy are widely applied for the characterization of dyes. bas.bgwordpress.com The technique is non-destructive and requires minimal sample preparation, making it a valuable method for the initial analysis of dye structures. bas.bg

Table 1: General FTIR Functional Group Analysis

Functional Group Characteristic Absorption Range (cm⁻¹)
C-H (Alkanes) 2850-3000
C=C (Aromatics) 1400-1600
C-O (Ethers) 1000-1300
N=O (Nitrocompounds) 1500-1600, 1300-1400
O-H (Alcohols) 3200-3600 (broad)

Note: This table represents general absorption ranges and is not specific to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms. acs.org ¹H and ¹³C NMR are particularly powerful for determining the carbon-hydrogen framework of a compound. acs.org

In NMR spectroscopy, the choice of solvent is critical as it can influence the chemical shifts observed in the spectrum. sigmaaldrich.com Deuterated solvents are commonly used to avoid interference from the solvent's own proton signals. sigmaaldrich.com The chemical shifts in an NMR spectrum are sensitive to the molecular composition, geometry, and local electronic environment. acs.org For complex structures, two-dimensional NMR experiments are often employed to establish correlations between different nuclei. db-thueringen.de While specific ¹H and ¹³C NMR data for this compound were not available in the search results, the general methodology involves dissolving the dye in a suitable deuterated solvent and acquiring the spectra to map out its unique atomic connectivity. Computational methods can also be used to predict NMR spectra for candidate structures to aid in the final structural assignment. acs.org

Photochemical Reactivity and Photostability Studies

The interaction of dyes with light is a critical aspect of their performance, determining their color fastness and longevity.

Photodegradation Kinetics and Mechanisms

Photodegradation refers to the breakdown of molecules upon exposure to light. The study of photodegradation kinetics provides insights into the rate at which a dye fades or changes color. nih.gov These reactions often follow first-order or pseudo-first-order kinetics. mdpi.comorientjchem.org

The photodegradation process is often initiated by the absorption of light, which excites the dye molecule to a higher energy state. From this excited state, the molecule can undergo various chemical reactions, leading to the destruction of its chromophore, the part of the molecule responsible for its color. mdpi.com This often results in a decrease in the intensity of the characteristic absorption bands in the visible spectrum. orientjchem.orgmdpi.com The rate of degradation can be influenced by factors such as the wavelength of the incident light and the initial concentration of the dye. mdpi.com For many organic dyes, degradation is more rapid under UV irradiation compared to visible light. mdpi.com

Table 2: Factors Influencing Photodegradation Kinetics

Factor General Effect on Degradation Rate
Light Wavelength Shorter wavelengths (UV) often lead to faster degradation. mdpi.com
Initial Dye Concentration Higher concentrations can sometimes lead to a decreased degradation rate per molecule. mdpi.comorientjchem.org

Influence of Environmental Factors on Photochemical Behavior

The photochemical behavior of a dye is highly dependent on its surrounding environment. researchgate.net Factors such as the solvent, pH, and the presence of other substances can significantly alter its photostability and reactivity. researchgate.netnih.gov

The polarity of the solvent can affect the energy levels of the dye's electronic states, which can, in turn, influence the rates of photophysical and photochemical processes. rsc.org For some dyes, an increase in solvent polarity can lead to a red-shift in the absorption and emission spectra. rsc.orgresearchgate.net The nature of the solvent also plays a role in the photodegradation rate; for example, some dyes degrade faster in polar solvents. mdpi.com The pH of the solution is another critical factor, as it can alter the chemical form of the dye and its susceptibility to photochemical reactions. nih.gov For instance, the photogeneration of reactive oxygen species, which can contribute to dye degradation, can be pH-dependent. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

For complex organic molecules, a combination of advanced spectroscopic techniques is often necessary for unambiguous structural elucidation. nih.gov Mass spectrometry (MS) is a key technique for determining the elemental composition and gaining structural insights through fragmentation patterns. nih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight measurements, allowing for the confident determination of a molecule's elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) enables detailed structural characterization by fragmenting the molecular ion and analyzing the resulting daughter ions. mdpi.com In conjunction with NMR and FTIR, these advanced MS techniques provide a comprehensive picture of a molecule's structure. nih.gov For dye analysis, these methods can be used to identify the core structure, substituents, and any potential impurities or degradation products. ojp.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Rhodamine B

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. It is particularly effective for identifying functional groups and characterizing the structural integrity of dyes. For an azo metal complex like this compound, Raman spectroscopy can elucidate key structural features.

Detailed Research Findings: The Raman spectrum of an azo dye is typically dominated by bands corresponding to the vibrations of the aromatic rings and the central azo (–N=N–) linkage. The position and intensity of these bands are sensitive to the molecular environment, substitution on the aromatic rings, and the nature of the metal chelation.

Research on similar metal-azo dyes, such as Eriochrome Black T, shows characteristic peaks for the azo group. openenvironmentalresearchjournal.com The fracturing of this azo bond, for instance during degradation, can be monitored by the disappearance of its corresponding Raman peak. openenvironmentalresearchjournal.com The intense colors of azo dyes are due to the extended π-conjugated system formed by the aromatic rings and the azo bond, which gives rise to strong, characteristic Raman signals. openenvironmentalresearchjournal.com

For this compound, a Raman analysis would be expected to reveal prominent peaks associated with:

Azo Group (–N=N–) Stretching: This is a key identifier for azo dyes, typically appearing in the 1400–1460 cm⁻¹ region. Its exact position can indicate the effects of conjugation and coordination with the metal ion.

Aromatic Ring Vibrations: Multiple bands corresponding to C–C stretching and C–H bending within the naphthalene (B1677914) or other aromatic structures would be visible.

Metal-Ligand Vibrations: Lower frequency modes corresponding to the vibrations of the bonds between the metal ion and the oxygen or nitrogen atoms of the dye ligand would also be present, providing direct information about the chelation structure.

The following table provides an illustrative assignment of expected Raman peaks for a compound like this compound, based on typical values for metal-complexed azo dyes.

Table 1: Illustrative Raman Peak Assignments for a Representative Azo Metal Complex Dye

Wavenumber (cm⁻¹) Vibrational Mode Assignment Significance
~1600 Aromatic C=C Stretching Corresponds to the vibrations of the aromatic rings in the dye structure.
~1425 Azo (–N=N–) Stretching Characteristic peak for the azo linkage; sensitive to conjugation and metal coordination.
~1340 C–N Stretching Relates to the bond between the aromatic ring and the azo group.
~1150 Aromatic C–H Bending In-plane bending vibrations of the hydrogen atoms on the aromatic rings.
~550 Metal-Oxygen (M-O) Stretching Indicates the coordination of the metal ion with hydroxyl or carboxyl groups on the dye.

Note: This table is for illustrative purposes and represents typical vibrational frequencies for azo metal complex dyes. Actual values for this compound would require experimental measurement.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques, such as pump-probe transient absorption and time-resolved fluorescence, are powerful tools for studying the dynamic processes that occur after a molecule absorbs light. These methods can track the formation, conversion, and decay of short-lived excited states on timescales from femtoseconds to microseconds.

Detailed Research Findings: Upon absorption of a photon, a dye molecule like this compound is promoted to an excited electronic state (S₁). From here, it can relax through several competing pathways, including fluorescence (emitting light), internal conversion (non-radiative decay to the ground state), or intersystem crossing to a triplet state (T₁). The efficiency and rate of these processes determine the dye's photophysical properties.

Studies on other complex organic and organometallic molecules reveal that the excited state dynamics are profoundly influenced by the solvent environment. science.gov For azo dyes, a common and very fast relaxation pathway is photoisomerization around the –N=N– double bond, which often leads to rapid, non-radiative decay and can be a primary reason for their relatively low fluorescence quantum yields. Metal chelation can alter these dynamics significantly by restricting isomerization and potentially opening up new decay channels, such as charge transfer states involving the metal ion.

A time-resolved study of this compound would aim to measure:

Excited State Lifetimes: The average time the molecule spends in the excited state before relaxing. This is a critical parameter for applications like laser dyes or optical data storage.

Quantum Yields: The efficiency of fluorescence versus non-radiative decay pathways.

Transient Species: The identification of any intermediate states, such as triplet states or photoisomers, that are formed during the relaxation process.

The solvent can play a crucial role. science.gov Polar solvents might stabilize charge-transfer states, leading to red-shifted emission and potentially longer lifetimes, while non-polar solvents might favor different relaxation pathways. The following table provides a hypothetical example of how the excited state lifetime of an azo dye might vary with solvent polarity.

Table 2: Illustrative Excited State Lifetime Data for a Representative Azo Dye in Various Solvents

Solvent Polarity Index Excited State Lifetime (picoseconds, ps) Primary Relaxation Pathway
Hexane 0.1 < 10 Rapid Isomerization / Internal Conversion
Toluene 2.4 50 - 150 Internal Conversion, some Fluorescence
Acetone 5.1 200 - 400 Increased Fluorescence, solvent stabilization
Acetonitrile (B52724) 5.8 300 - 500 Stabilization of Charge Transfer States

Note: This table is illustrative, demonstrating a typical trend where excited state lifetimes can be influenced by solvent properties. Specific values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Solvent Red 118. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and how it dictates the molecule's behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecules like this compound. mdpi.com DFT methods are based on the principle that the ground-state properties of a multi-electron system are a unique functional of its electron density. mdpi.com This approach is computationally more tractable than traditional wave-function-based methods, allowing for the study of larger and more complex molecules. In the context of pharmaceutical formulations, for instance, DFT is used to calculate molecular orbital energy levels, atomic charge distributions, and local electron densities, which are critical for understanding molecular interactions. mdpi.com

To investigate the excited-state properties of this compound, which are responsible for its color, Time-Dependent Density Functional Theory (TD-DFT) is employed. iastate.eduresearchgate.net TD-DFT is an extension of DFT that can predict electronic excitation energies and oscillator strengths, which are directly related to a molecule's absorption spectrum. iastate.educhemrxiv.org This method has been shown to provide results in good agreement with experimental values for many organic molecules. iastate.educhemrxiv.org The influence of the solvent on the electronic structure and spectral properties can be analyzed by observing shifts in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and by calculating electronic transition spectra with TD-DFT. mdpi.compublish.csiro.au

The accuracy of TD-DFT calculations can be influenced by the choice of exchange-correlation functional. acs.org For example, studies on other dye molecules have shown that different functionals can yield varying degrees of accuracy for charge-transfer excitations. acs.org The Tamm-Dancoff approximation is often used within TD-DFT to simplify calculations. aip.org

Electron Correlation Theory for Molecular Systems

Electron correlation refers to the interaction between electrons in a molecule that is not accounted for in mean-field theories like the Hartree-Fock method. acs.org Understanding electron correlation is crucial for accurately predicting molecular properties. acs.org The concept of correlation energy, defined as the difference between the exact energy and the Hartree-Fock energy, dates back to the early days of quantum mechanics. acs.org

For a more accurate description of the electronic structure, especially for excited states and systems with significant electron correlation, more advanced methods are necessary. The coupled-cluster singles and doubles (CCSD) method, and its excited-state extension, equation of motion-coupled cluster singles and doubles (EOM-CCSD), provide a more robust description of electron correlation and are used to obtain accurate excited-state energies. rsc.org These methods are computationally more demanding than DFT and are often used to benchmark the results of less expensive methods. The framework of coupled-cluster theory provides an infinite perturbation theory in the form of an exponential cluster operator for a better description of electronic wavefunctions. rsc.org

Molecular Modeling of Solvent Effects

The properties of this compound can be significantly influenced by the solvent in which it is dissolved. Molecular modeling techniques are used to simulate these solvent effects, providing insights into how the solvent environment alters the dye's behavior.

Continuum Solvation Models (e.g., PCM, SMD)

Continuum solvation models are an efficient way to account for the bulk effects of a solvent without explicitly representing individual solvent molecules. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant. rsc.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the continuum are calculated. rsc.orggaussian.com

The Polarizable Continuum Model (PCM) is a widely used continuum model. gaussian.commdpi.com The Integral Equation Formalism variant of PCM (IEFPCM) is often the default method in computational chemistry software. gaussian.com Another popular model is the Solvation Model based on Density (SMD), which is a universal solvation model based on the solute's electron density and a continuum model of the solvent defined by bulk dielectric constant and atomic surface tensions. rsc.orggaussian.com The SMD model is often recommended for calculating the Gibbs free energy of solvation. gaussian.compitt.edu These models can be used to predict how the absorption spectrum of a dye will shift in different solvents, a phenomenon known as solvatochromism. mdpi.com However, continuum models have limitations, as they may not accurately capture specific solute-solvent interactions like hydrogen bonding. mdpi.comrsc.org

ModelDescriptionKey Features
PCM Places the solute in a cavity within a polarizable continuum representing the solvent. gaussian.comDefault SCRF method in many quantum chemistry packages. gaussian.com
IEFPCM A variant of PCM that uses an integral equation formalism. gaussian.comCreates the solute cavity via a set of overlapping spheres. gaussian.com
SMD A universal solvation model based on solute electron density and continuum solvent properties. rsc.orggaussian.comRecommended for computing ΔG of solvation. gaussian.com

Explicit Solvent Models and Molecular Dynamics Simulations

Explicit solvent models provide a more detailed and realistic representation of the solvent environment by including individual solvent molecules in the simulation. scispace.compnas.org This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are often crucial for understanding the behavior of molecules in solution. rsc.org

Molecular Dynamics (MD) simulations are commonly used with explicit solvent models. pnas.org In an MD simulation, the motion of all atoms in the system (solute and solvent) is simulated over time by solving Newton's equations of motion. pnas.org This provides a dynamic picture of the solute-solvent system and allows for the calculation of various properties, including solvation free energies and the analysis of local solvent structure around the solute. aip.org While computationally more expensive than continuum models, explicit solvent simulations can provide a more accurate description of solvation, especially when specific interactions are important. rsc.orgaip.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, offering a balance between accuracy and computational cost. iastate.eduscispace.com

Solute-Solvent Interaction Mechanisms and Solvent Reorganization Energy

The solvent reorganization energy (λ) is a key concept in understanding electron transfer reactions in solution. princeton.edu It represents the energy required to reorganize the solvent molecules' nuclear coordinates from the equilibrium configuration of the reactant state to that of the product state. princeton.edu This energy is typically divided into an inner-sphere contribution (λi), which accounts for changes in the solute's geometry, and an outer-sphere contribution (λo), which arises from the rearrangement of the solvent molecules. nih.govnih.gov The outer-sphere reorganization energy can be estimated using classical dynamics or implicit solvent models. nih.gov Computational methods can be used to evaluate the solvent reorganization energy, providing insights into the kinetics of charge transfer processes. acs.org For instance, the analysis of solute-solvent radial distribution functions from MD simulations can offer a microscopic view of the solvent motion related to the reorganization energy. acs.org

Theoretical Studies on Reaction Mechanisms and Degradation Pathways

Computational chemistry explores potential energy surfaces (PES) to evaluate the feasibility of different reaction pathways. scielo.br By calculating the energies of reactants, transition states, and products, chemists can gain insight into reaction kinetics and thermodynamics. beilstein-journals.org For a molecule like this compound, these studies are particularly valuable for understanding its stability and degradation mechanisms, such as the cleavage of its characteristic azo bond and its decomposition under light exposure.

The defining feature of this compound is its azo group (-N=N-), which is also a primary site for metabolic or environmental degradation. nih.govworlddyevariety.com A key degradation pathway is the reductive cleavage of this bond, which can lead to the formation of primary aromatic amines. nih.goveuropa.eu Computational methods are instrumental in elucidating the mechanism of this cleavage.

Theoretical studies, often employing Density Functional Theory (DFT), can model the step-by-step process of azo bond reduction. byu.edu This involves calculating the energetics of electron and proton transfers to the azo group. In biological systems, enzymes known as azoreductases facilitate this cleavage. researchgate.net Computational models can simulate the dye molecule within the enzyme's active site to understand the specific interactions that catalyze the reaction. The reaction is understood to proceed in a two-step mechanism, utilizing electron donors like NADH or NADPH to ultimately break the N=N bond. researchgate.net

Table 1: Key Computational Parameters for Azo Bond Cleavage Analysis

This table illustrates typical parameters and methods used in the computational study of azo bond cleavage, applicable to azo dyes like this compound.

Parameter/MethodDescriptionTypical Software/Technique
Geometry Optimization Calculation of the lowest energy structure of the dye, its intermediates, and products.DFT (e.g., B3LYP, M06-2X)
Transition State Search Locating the highest energy point (saddle point) along the reaction coordinate, which determines the activation energy of the bond cleavage. researchgate.netQST2/QST3, Berny algorithm
Solvation Model Simulating the effect of a solvent (like water or an organic solvent) on the reaction, as it can significantly influence reaction energetics. byu.eduPCM, SMD, COSMO wikipedia.org
Free Energy Calculation Determining the overall thermodynamic feasibility of the reaction by calculating the Gibbs free energy change (ΔG) between reactants and products. beilstein-journals.orgFrequency Analysis
Molecular Docking (for enzymes) Simulating the binding of the azo dye into the active site of an azoreductase to identify key amino acid interactions.AutoDock, GOLD

The interaction of dyes with light can lead to their degradation, a process critical to their lightfastness properties. mdpi.com Computational modeling helps to predict these photochemical pathways. Upon absorbing light, a dye molecule like this compound is promoted to an electronically excited state. From this state, it can undergo various reactions, including isomerization, fragmentation, or reaction with other molecules like oxygen. fisheries.org

Computational studies can model these processes by:

Calculating Excited States: Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to determine the energies and properties of the excited states accessible to the dye. nih.gov

Mapping Reaction Pathways on Excited State Surfaces: Researchers can trace the geometric and electronic changes the molecule undergoes after light absorption to identify likely degradation products. fisheries.org

Simulating Reactions with Reactive Oxygen Species (ROS): A common degradation mechanism involves the dye transferring energy to molecular oxygen, creating highly reactive singlet oxygen (¹O₂) or other ROS, which then attack and break down the dye molecule. nih.gov Quantum chemical calculations can model the reaction barriers for these oxidation processes. mdpi.comnih.gov

Investigating Solvent and Environmental Effects: The presence of water, oxygen, and other substances can significantly alter degradation rates and pathways. fisheries.org Ab initio molecular dynamics (AIMD) can simulate these complex environments explicitly to provide a more realistic picture of the degradation process. rsc.org For instance, dissolved organic matter in water can either accelerate degradation by producing ROS or slow it down by shielding the dye from light. fisheries.org

Structure-Property Relationship Predictions using Computational Methods

Computational chemistry excels at establishing relationships between a molecule's structure and its macroscopic properties. chemrxiv.org For dyes, this is particularly useful for predicting color, solubility, and interactions with host materials, enabling the rational design of new dyes with tailored characteristics. acs.org

The color of a dye is determined by which wavelengths of visible light it absorbs. This is fundamentally linked to the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Computational methods can predict the absorption spectrum of a dye with considerable accuracy. nih.gov

The primary tool for this is TD-DFT, which calculates the electronic transition energies that correspond to light absorption. acs.org By modeling a series of related dye structures, chemists can understand how modifying specific parts of the molecule—such as adding or changing substituent groups—will shift the absorption wavelength and thus the color. acs.org

The choice of solvent significantly affects a dye's color, a phenomenon known as solvatochromism. researchgate.net Computational models account for this by incorporating a mathematical description of the solvent, most commonly through a Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). wikipedia.orgacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, simulating how the solvent stabilizes the dye's ground and excited states, thereby altering the energy of the electronic transition. wikipedia.orgdiva-portal.org

Table 2: Representative TD-DFT Calculation Results for an Azo Dye

This table provides an example of how computational methods are used to predict the maximum absorption wavelength (λmax) of a dye in different environments and how this compares to experimental data. The values are illustrative for a generic azo dye.

SolventDielectric Constant (ε)Computational MethodPredicted λmax (nm)Experimental λmax (nm)
Gas Phase 1.0TD-DFT/B3LYP/6-31G*485N/A
Hexane 1.9TD-DFT/PCM495498
Acetone 20.7TD-DFT/PCM508510
Ethanol (B145695) 24.6TD-DFT/PCM512515
Water 80.1TD-DFT/PCM519522

The performance of this compound in applications like coloring plastics or in solvent-based inks depends on its interaction with the surrounding material matrix. ontosight.ai Computational analysis can reveal the nature and strength of these interactions.

Dye-Solvent Interactions: Using a combination of spectral analysis and computation, it's possible to quantify dye-solvent interactions. publish.csiro.au Linear Solvation Energy Relationships (LSER) can correlate shifts in the dye's absorption spectra with solvent parameters (e.g., polarity, hydrogen bond acidity/basicity), providing insight into the dominant intermolecular forces. researchgate.netresearchgate.net

Dye-Polymer Interactions: Molecular Dynamics (MD) simulations are used to model how a dye molecule like this compound disperses and orients within a polymer matrix. researchgate.net These simulations can predict the compatibility of the dye with the polymer by calculating the interaction energy, which is composed of van der Waals and electrostatic forces. This helps in understanding how well the dye will be solubilized and whether it is likely to aggregate, which can affect the final color and material properties. researchgate.net

Bonding and Charge Analysis: Quantum chemical methods can be used to analyze the electronic structure of the dye when it interacts with another material. mdpi.com For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize non-covalent bonds, such as hydrogen bonds or halogen bonds, between the dye and a surface or solvent molecule. acs.org Calculating the charge distribution on the atoms of the dye can help explain its affinity for polar or non-polar materials.

Advanced Applications in Material Science and Engineering

Integration into Polymer Matrices and Advanced Plastics

The inherent characteristics of solvent dyes, such as their ability to dissolve in polymers, make them suitable for coloring various plastic substrates. primachemicals.com This integration is crucial for producing materials with both aesthetic appeal and functional performance.

Solvent Red 118 and similar solvent dyes are employed in the coloration of high-performance engineering plastics, where high processing temperatures would degrade conventional pigments. lanxess.com Engineering plastics such as Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), and Polyethylene (B3416737) terephthalate (B1205515) (PET) require colorants with excellent thermal stability and heat resistance. primachemicals.comdynasty-chem.com The dye dissolves completely within the polymer melt, resulting in a uniform and transparent coloration without compromising the mechanical properties of the plastic. lanxess.com This method avoids issues like particle agglomeration, which can occur with pigments. The high stability of these dyes ensures that the color remains vibrant and does not fade even when subjected to the harsh conditions of extrusion and injection molding, which can exceed 350°C. lanxess.com

Table 1: Compatibility of Solvent Dyes with Engineering Plastics

Plastic TypeCommon NameKey Properties of Dye Required
Acrylonitrile Butadiene StyreneABSHigh thermal stability, good solubility, vibrant color primachemicals.comdynasty-chem.com
PolycarbonatePCExcellent heat resistance, transparency, light fastness primachemicals.comlanxess.com
Polyethylene terephthalatePETHigh thermal stability, non-migrating, food-grade compliance primachemicals.comdynasty-chem.com
PolystyrenePSGood solubility, brilliant shades, cost-effectiveness primachemicals.comdynasty-chem.com
Polymethyl MethacrylatePMMAHigh transparency, UV stability, weather resistance lanxess.comdynasty-chem.com

The specific spectral properties of dyes like this compound are leveraged in the development of optical sensors and imaging systems. In this context, the dye acts as a chemical recognition phase, where its interaction with an analyte or a change in its environment (like pH or polarity) leads to a measurable change in its optical properties, such as absorption or fluorescence. mdpi.comacs.org

For sensor development, the dye can be immobilized within a polymer matrix, which is then coated onto a surface, such as the tip of an optical fiber or a CMOS sensor. mdpi.comrsc.orgresearchgate.net For example, a sensor for carbon dioxide has been developed by embedding a solvatochromic probe in an ethyl cellulose (B213188) matrix; the reversible reaction with CO2 alters the local polarity, causing a red shift in the dye's emission wavelength. acs.org The development of such sensors involves creating a stable film that allows interaction with the target substance while maintaining the dye's responsiveness. mdpi.com This technology is critical for applications requiring real-time monitoring in environmental science and medical diagnostics. mdpi.comrsc.org

Functional Materials and Nanocomposites

The incorporation of this compound into functional materials and nanocomposites opens up applications beyond simple coloration, enabling the creation of materials with enhanced or novel properties. researchgate.netmdpi.com

When produced as nanoparticles, dyes are referred to as nanopigments. ijcce.ac.ir This reduction in particle size to the nanometer scale can lead to improved properties such as better homogeneity, enhanced light fastness, and greater stability at high temperatures. ijcce.ac.ir One method to prepare organic nanopigments is through an oil-in-water microemulsion, where the dye is dissolved in the oil phase before being formed into nanoparticles. ijcce.ac.ir These nanopigments can be dispersed within a polymer matrix to create a nanocomposite material. researchgate.net The use of nanopigments is advantageous in applications requiring high-performance coatings and advanced materials where uniform dispersion and enhanced durability are critical. researchgate.netmdpi.com

In dye-mediated photoactive systems, a dye molecule like this compound can absorb light energy and initiate a chemical or physical process. These systems are foundational to technologies like photodynamic therapy and photo-controlled release systems. acs.org The process involves the excitation of the dye to a higher energy state upon light absorption. This energy can then be transferred to another molecule or used to induce a conformational change in the dye itself, leading to a specific action. acs.orgresearchgate.net For instance, certain cyanine (B1664457) dyes, upon irradiation with long-wavelength light, can undergo self-destruction, leading to the release of a caged compound. acs.org The efficiency of these processes is highly dependent on the dye's photophysical properties and its interaction with the surrounding solvent or polymer matrix. researchgate.net

Hybrid organic-inorganic materials combine the properties of both organic components (like dyes and polymers) and inorganic components (like silica (B1680970) or metal oxides) at the molecular or nanometer scale. mdpi.comresearchgate.net Dyes such as this compound can be incorporated into these materials to impart color or optical functionality. mdpi.com The sol-gel process is a common method for creating these hybrids, where inorganic precursors are hydrolyzed and condensed in the presence of an organic component. mdpi.com This creates a network where the organic dye molecules can be trapped within an inorganic matrix, such as silica. mdpi.com These hybrid materials can exhibit enhanced thermal stability, mechanical strength, and tailored optical characteristics, making them suitable for applications in advanced coatings, flexible electronics, and specialized sensors. mdpi.comrsc.org

Table 2: Research Findings on Functional Dye-Based Materials

Application AreaMaterial SystemKey Finding
Optical Sensors Solvatochromic dye in ethyl cellulose matrixReversible reaction with CO2 changes the microenvironment's polarity, causing a measurable red shift in the dye's fluorescence. acs.org
Nanopigments Azo dye nanoparticles via microemulsionA stable microemulsion formulation can produce uniform, spherical nanopigments with an average diameter of around 85 nm. ijcce.ac.ir
Photoactive Systems p-Coumaric acid methyl ester anion (analogue of a photoactive chromophore)The solvent environment dramatically modifies the de-excitation pathways of the photoactive molecule after light absorption. researchgate.net
Hybrid Materials Silica and polyethylene glycol with quercetin (B1663063) (a flavonoid)The sol-gel method allows for the successful synthesis of a hybrid material where organic and inorganic components interact, as confirmed by FT-IR and NMR spectroscopy. mdpi.com

Biomedical Engineering Applications: Dye-Material Compatibility

The application of solvent dyes in biomedical engineering is an area of growing interest, contingent on the dye's compatibility with biological systems and the materials used in medical devices.

Cellular Staining Techniques in Biological Research

Compatibility with Drug Delivery System Materials

The development of drug delivery systems often involves polymers that must be biocompatible and allow for the controlled release of therapeutic agents. nih.govmdpi.com These systems can be fabricated from materials like biocompatible polymers, hydrogels, and polymeric micelles. mdpi.com The compatibility of any incorporated dye is crucial, ensuring it does not compromise the integrity of the delivery system or induce toxicity.

Currently, there is limited specific research available on the compatibility of this compound with materials commonly used in drug delivery systems, such as poly(lactic-co-glycolic acid) (PLGA), polyethylene glycol (PEG), or hydrogels. nih.gov While research is ongoing for other solvent dyes like Solvent Red 135 in drug delivery systems due to its stability and polymer compatibility, similar studies explicitly involving this compound are not prominent in the reviewed literature. The general requirements for such applications include high purity, stability, and a lack of leaching from the polymer matrix, aspects that would require specific investigation for this compound.

Novel Dye Formulations and System Integration

This compound is extensively used in industrial applications, particularly in the formulation of solvent-based systems where its solubility and color strength are highly valued. ontosight.aimade-in-china.com It is known for its excellent miscibility in a wide range of organic solvents and compatibility with numerous synthetic and natural resins. made-in-china.comcolorcominternational.com

Pigments in Solvent-Based Paints and Coatings

This compound is a key colorant in the formulation of solvent-based paints and coatings. ontosight.aiepsilonpigments.comulprospector.com Its primary function is to impart a vibrant, bluish-red color. As a metal-complex dye, it offers good light and heat fastness, which contributes to the durability of the final coating. colorcominternational.comdimacolor.com It is used in various coating applications, including wood stains, baking finishes, and transparent gloss paints. made-in-china.comepsilonpigments.com The dye's excellent solubility in solvents like alcohols, ketones, and esters ensures a uniform and stable coloration in the paint formulation. epsilonpigments.comoopscolor.com

Table 1: Properties of this compound in Coatings

Property Value/Description Source(s)
Appearance Bluish-red powder epsilonpigments.com
Heat Resistance Up to 200°C dimacolor.com
Light Fastness 6-7 (on a scale of 1-8) epsilonpigments.comdimacolor.com
Alkali/Acid Resistance Good (Rating: 4-5) colorcominternational.comdimacolor.com

| Primary Applications | Wood stains, wood coatings, baking finishes, leather finishes, plastic coatings | epsilonpigments.comulprospector.comdimacolor.com |

Colorants in Printing Inks

In the printing industry, this compound is utilized as a colorant for various solvent-based printing inks. ontosight.ai Its applications include gravure, screen, and offset printing inks. made-in-china.comcolorcominternational.com The dye's bright color and compatibility with different resin systems make it suitable for high-gloss and transparent inks, such as those used for printing on aluminum foil and other non-porous substrates. made-in-china.comcolorcominternational.comepsilonpigments.com It is also found in stationery inks, for example, in marker pens. made-in-china.comcolorcominternational.com The performance of the dye is characterized by its strong color strength and excellent solubility in the solvents used in ink formulations. made-in-china.com

Table 2: Solubility of this compound in Common Solvents (g/L)

Solvent Solubility (g/L) Source(s)
Methyl Ethyl Ketone (MEK) 400 epsilonpigments.com
2-Ethoxyethanol 400 epsilonpigments.com
1-Methoxy-2-propanol 300 epsilonpigments.com
Ethanol (B145695) 100 epsilonpigments.com
Toluene 80 epsilonpigments.com

| Ethyl Acetate (B1210297) | 50 | epsilonpigments.com |

Environmental Behavior and Degradation Mechanisms Academic Focus

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photolysis and hydrolysis. These pathways are influenced by environmental factors like sunlight, pH, and the presence of other reactive chemical species.

Photolysis, or degradation by light, is a significant abiotic pathway for many dyes. For azo dyes, this process can lead to the cleavage of the chromophoric azo bond (–N=N–), resulting in discoloration. Studies on similar solvent dyes, such as Solvent Red 19 and Solvent Red 164, have demonstrated that they are unstable when exposed to UV-A irradiation and temperature, with photoinduced degradation playing a crucial role in their breakdown. researchgate.net

Table 1: Example of Pseudo-First-Order Decolorization of Metal-Complex Dyes with UV/H₂O₂ This table presents data for other metal-complex dyes to illustrate typical degradation behavior in the absence of specific data for Solvent Red 118.

Dye NameDecolorization (20 min)Decolorization (60 min)Reaction Activation Energy (kJ mol⁻¹)
Neutral Bordeaux GRL89.2%94.4%3.43
Neutral Pink BL96.4%99.2%14.40
Neutral Blue BNL64.2%65.4%23.39
Source: Adapted from studies on UV/H₂O₂ degradation of metal-complex dyes. researchgate.net

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. Solvent dyes, by design, are insoluble in water and soluble in organic solvents, possessing a nonpolar or minimally polar nature. wikipedia.orgprimachemicals.com This inherent hydrophobicity suggests that chemical hydrolysis is not a primary degradation pathway for this compound under typical environmental pH conditions. Metal-complexes can undergo hydrolysis under certain conditions, which may lead to the dissociation of the metal ion from the organic dye ligand, but this process is generally slow for stable complexes in the environment. rsc.org

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a critical pathway for the environmental breakdown of complex organic pollutants like azo dyes.

Laccases are copper-containing oxidase enzymes produced by various fungi, bacteria, and plants. They have broad substrate specificity and can decolorize and degrade a wide range of dyes through a free radical mechanism. nih.govbiorxiv.org Laccases oxidize the dye molecule, often leading to the breakdown of its chromophore. However, the efficiency of laccase can be limited with some complex, high redox potential dyes, and the presence of a metal complex may further influence the reaction. nih.gov In such cases, small molecules known as mediators are often required to enhance the degradation process. nih.gov While direct studies on laccase-mediated degradation of this compound are absent, research on other azo dyes like Acid Red 27 has shown that immobilized laccase, in the presence of a mediator, can achieve high decolorization rates (90-95%) and break the dye down into smaller molecular moieties. nih.gov

A wide variety of microorganisms, particularly bacteria, have demonstrated the ability to decolorize and degrade azo dyes. The initial step in bacterial degradation is typically the reductive cleavage of the azo bond, which occurs more readily under anaerobic or microaerophilic conditions. researchgate.netnih.gov Following this, the resulting aromatic amines can be further mineralized, often under aerobic conditions.

Numerous bacterial strains have been identified for their efficacy in degrading red azo dyes. For example, a strain of Bacillus megaterium was able to remove 91% of a 500 mg L⁻¹ concentration of Acid Red 337 within 24 hours. researchgate.net Similarly, an isolated Alcaligenes sp. decolorized about 90% of Reactive Red 198 within the same timeframe. semanticscholar.org These studies confirm that microbial consortia in environments like textile wastewater sludge can adapt to use complex dyes as a source of carbon and energy.

Table 2: Examples of Bacterial Degradation of Red Azo Dyes This table presents data for other red azo dyes to illustrate the potential for microbial transformation, as specific studies on this compound are not available.

Dye NameBacterial StrainDegradation EfficiencyConditions
Acid Red 337Bacillus megaterium91% in 24h (500 mg/L)pH 7, 30°C
Reactive Red 198Alcaligenes sp.90% in 24h (50-200 mg/L)Aerobic, pH 7, 25°C
Congo RedEnterococcus faecalis98% in 3 days (150 mg/L)pH 7, 37°C
Source: Adapted from various microbial degradation studies. researchgate.netsemanticscholar.orgmdpi.com

The central mechanism for the biological breakdown of all azo dyes, including metal-complex types, is the reductive cleavage of the azo bond (–N=N–). This reaction is typically carried out by non-specific enzymes called azoreductases, which are produced by a broad range of anaerobic and facultative anaerobic bacteria. researchgate.net The process involves the transfer of electrons from an electron donor (like NADH) to the azo dye, which acts as the electron acceptor. This breaks the double bond, splitting the molecule into two or more aromatic amines. researchgate.net

This initial cleavage results in the loss of color, as the chromophoric azo linkage is destroyed. However, the resulting aromatic amines can be colorless, more toxic, and recalcitrant to further anaerobic degradation. nih.gov Therefore, a complete biodegradation strategy often requires a sequential anaerobic-aerobic process. The initial anaerobic stage achieves decolorization through azo bond cleavage, and a subsequent aerobic stage is used to mineralize the potentially harmful aromatic amine intermediates. nih.gov

Fate in Environmental Compartments (Non-Toxicological Aspects)

The environmental distribution of solvent dyes like this compound is largely dictated by their physical and chemical properties, such as low water solubility and high molecular weight. canada.ca When released into aquatic environments, these dyes are expected to partition predominantly into sediment and sludge due to their hydrophobic nature. canada.ca

Persistence and Stability in Water, Sediment, and Soil Matrices

Azo dyes, in general, are designed to be chemically and photolytically stable to meet the demands of their applications. researchgate.net This inherent stability contributes to their persistence in the environment. Anthraquinone dyes, a class structurally related to some solvent dyes, are noted for their complex and stable structures, making them resistant to degradation. nih.govnih.govfrontiersin.org

The persistence of azo solvent dyes in various environmental compartments can be summarized as follows:

Water: In the aqueous phase, the low solubility of this compound limits its concentration. However, the portion that does dissolve is likely to persist due to the stability of the azo bond (–N=N–) under typical aerobic environmental conditions. researchgate.net

Below is an interactive data table summarizing the expected persistence of azo solvent dyes in different environmental matrices.

Environmental MatrixExpected PersistenceKey Factors Influencing Stability
Aerobic Water HighStable azo bond, resistance to hydrolysis and photolysis.
Anaerobic Sediment Moderate to HighPotential for slow reductive cleavage of the azo bond.
Soil HighStrong adsorption to organic matter, limiting bioavailability for degradation.

Sorption and Desorption Dynamics in Environmental Systems

The interaction of dyes with soil and sediment is a critical factor in determining their environmental mobility and bioavailability. The process is influenced by properties of both the dye and the environmental matrix. nih.gov

Sorption: The sorption of dyes onto environmental solids is a complex process. researchgate.net For hydrophobic compounds like this compound, adsorption is a primary mechanism of removal from the water column. mdpi.com The extent of sorption is influenced by:

Physicochemical properties of the dye: Hydrophobicity and molecular structure play a significant role.

Characteristics of the sorbent: Organic carbon content, clay mineralogy, and particle size of soil and sediment are crucial. mdpi.com

Environmental conditions: pH and temperature can affect the surface charge of both the dye and the sorbent material, thereby influencing sorption. mlsu.ac.in

Desorption: Desorption is the process by which an adsorbed substance is released from a surface. researchgate.net For strongly sorbed compounds like many solvent dyes, desorption rates are often low, contributing to their long-term persistence in soil and sediment. gnest.org The desorption process can be influenced by changes in environmental conditions, such as the introduction of competing sorbents or changes in the chemical composition of the surrounding water. gnest.org

This interactive table outlines the key factors affecting the sorption and desorption of solvent dyes in the environment.

ProcessInfluencing FactorEffect on Environmental Behavior
Sorption High organic carbon content in soil/sedimentIncreased adsorption, leading to lower mobility.
Clay content in soil/sedimentCan enhance sorption through various interaction mechanisms.
Desorption Presence of co-solvents or surfactantsMay increase desorption, enhancing mobility.
Changes in pHCan alter surface charges, potentially leading to desorption.

Strategies for Chemical Recycling and Waste Valorization

The persistence of dyes like this compound in waste materials, particularly colored plastics, presents challenges for recycling. However, emerging strategies offer potential pathways for material recovery and waste valorization.

Solvent-Promoted Degradation for Material Recovery

Solvent-based methods are being explored for the recycling of colored plastics. nih.gov These techniques can involve the selective dissolution of the polymer, allowing for the separation of the polymer from additives like dyes. nih.gov

One approach involves using a solvent to dissolve the plastic, followed by precipitation of the polymer, leaving the dye and other additives in the solvent phase. nih.gov The recovered polymer can then be reprocessed. The choice of solvent is critical and depends on the specific polymer and dye. google.com Distillation and other separation techniques can then be used to recover the solvent for reuse. bumipublikasinusantara.id

Research into the chemical recycling of PET (polyethylene terephthalate) has demonstrated that waste fibers can be depolymerized into monomers. rsc.orgresearchgate.net These monomers can then be purified and used to synthesize new polymers or other valuable chemicals, including new azo dyes. rsc.orgresearchgate.net This approach represents a form of waste valorization, turning a waste product into a valuable feedstock. frontiersin.org

Design of Environmentally Persistent Azo Dyes

While seemingly counterintuitive from a degradation perspective, the design of highly persistent dyes is crucial for applications requiring long-term color stability and durability, such as in automotive coatings and long-lasting textiles. The goal is to create dyes that remain stable throughout the product's life, minimizing leaching and fading, while also considering end-of-life scenarios.

Key design principles for environmentally persistent azo dyes include:

High Molecular Weight: Larger molecules generally have lower water solubility and are less bioavailable. canada.ca

Chemical Stability: Incorporating structural features that enhance resistance to light, heat, and chemical attack. Anthraquinone-based structures, for example, are known for their stability. nih.govnih.govfrontiersin.org

Strong Binding to Substrate: Designing the dye molecule to have a high affinity for the material it is coloring (e.g., a polymer matrix) reduces the likelihood of it leaching into the environment.

The development of sustainable permanent hair dyes offers some parallel insights, where research focuses on creating dyes with high wash resistance that bind strongly to keratin (B1170402) fibers, while also assessing their toxicological and environmental profiles. epa.gov The aim is to balance performance with safety and environmental considerations.

Analytical Chemistry Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of complex samples containing Solvent Red 118. These methods are broadly categorized based on the physical states of the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of solvent dyes like this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. As a metal complex azo dye, this compound is well-suited for HPLC analysis.

Research on analogous metal complex azo dyes has demonstrated the efficacy of reversed-phase HPLC methods. upce.cznih.gov A typical HPLC system for the analysis of this compound would involve a C18 column, which is a non-polar stationary phase. The mobile phase is often a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. upce.cznih.govbwise.krlmaleidykla.lt For instance, a mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) in 70% aqueous acetonitrile has been successfully used for the separation of metal complex azo dyes. upce.cznih.gov The ammonium acetate acts as an ionic modifier, improving peak shape and retention. upce.cz

Detection is commonly achieved using a UV-Vis detector, as azo dyes exhibit strong absorbance in the visible region of the electromagnetic spectrum. lmaleidykla.lt For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions of this compound. The method's performance is evaluated by its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue/Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 5 mM Ammonium Acetate in WaterB: Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV-Vis at the wavelength of maximum absorbance (λmax) for this compound
Column Temperature 30 °C

Gas Chromatography (GC)

Direct analysis of intact this compound by Gas Chromatography (GC) is generally not feasible due to the compound's low volatility and thermal instability, which are characteristic of metal complex dyes. However, GC is a powerful tool for the analysis of the breakdown products of azo dyes. Reductive cleavage of the azo bond (-N=N-) can yield aromatic amines, which are often more volatile and amenable to GC analysis. This approach is particularly important for safety and regulatory purposes, as some aromatic amines are known carcinogens.

The analysis of these degradation products is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. The sample, after appropriate extraction and derivatization if necessary, is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For more complex matrices or solid samples containing this compound, pyrolysis-GC (Py-GC) can be employed. This technique involves thermally decomposing the sample in the absence of oxygen, followed by the separation and detection of the resulting volatile fragments.

Hyphenated Techniques (e.g., HPLC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectrometric detection method, provide a higher degree of confidence in the identification and quantification of analytes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a particularly powerful technique for the analysis of this compound. jchemrev.com The HPLC system separates the dye from other components in the sample matrix, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for metal complex azo dyes, as it can generate molecular ions with minimal fragmentation. upce.cznih.gov For this compound, which is a cobalt complex, negative-ion ESI-MS can produce an intense peak corresponding to the deprotonated molecule [M-H]⁻. upce.cznih.gov This allows for the determination of the molecular weight of the intact complex. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. As mentioned earlier, it is primarily used for the analysis of the aromatic amines resulting from the reductive cleavage of this compound. The gas chromatograph separates the amines, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification.

Spectrometric and Elemental Analysis

Spectrometric and elemental analysis techniques provide information about the elemental composition and the presence of trace metals in this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elements

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique for the determination of trace and ultra-trace elements. nih.govmdpi.comresearchgate.netrsc.org In the context of this compound, ICP-MS is the ideal method for quantifying the cobalt content, which is an integral part of its molecular structure. nih.gov It can also be used to detect and quantify other trace metal impurities that may be present from the manufacturing process or raw materials.

For ICP-MS analysis, the dye sample is typically digested using a strong acid mixture to break down the organic matrix and bring the metals into solution. The resulting solution is then nebulized and introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. The high sensitivity of ICP-MS allows for the determination of elemental concentrations at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.

Table 2: Potential Trace Element Analysis in this compound using ICP-MS

ElementPotential SourceImportance of Analysis
Cobalt (Co) Intrinsic to the dye structureVerification of dye identity and concentration
Chromium (Cr) Impurity from raw materials or cross-contaminationRegulatory compliance, potential allergen
Nickel (Ni) Impurity from raw materials or cross-contaminationRegulatory compliance, potential allergen
Copper (Cu) Impurity from raw materials or cross-contaminationQuality control
Lead (Pb) Environmental contaminant, impurityRegulatory compliance, toxicity
Cadmium (Cd) Environmental contaminant, impurityRegulatory compliance, toxicity
Arsenic (As) Environmental contaminant, impurityRegulatory compliance, toxicity
Mercury (Hg) Environmental contaminant, impurityRegulatory compliance, toxicity

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a compound. This information is crucial for verifying the empirical and molecular formula of a newly synthesized batch of this compound. The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.

Based on a reported molecular formula for a form of this compound as C₃₂H₂₁CoN₅O₆S·C₁₁H₂₅NO, the theoretical elemental composition can be calculated and compared with the experimental results to confirm the purity and identity of the compound. scholarsresearchlibrary.com

Table 3: Theoretical Elemental Composition of a this compound Adduct

ElementSymbolAtomic WeightNumber of AtomsTotal WeightMass Percentage (%)
CarbonC12.0143516.4360.69
HydrogenH1.014646.465.46
CobaltCo58.93158.936.93
NitrogenN14.01684.069.88
OxygenO16.007112.0013.16
SulfurS32.07132.073.77
Total 850.87 100.00

Characterization of Nanomaterials

The synthesis of nanomaterials often involves methods like the sol-gel process, which can be influenced by the choice of solvent, such as ethanol (B145695) or water. researchgate.net The characterization of these nanoparticles is crucial to understanding their physical and chemical properties, which can differ significantly from their bulk counterparts due to high surface-to-volume ratios. rsc.org

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanomaterials, providing high-resolution images of their size, shape, and morphology. nih.govacs.org This technique operates by transmitting a high-energy electron beam through an ultrathin specimen. sci-hub.se The interaction of the electrons with the sample creates an image that can reveal details down to the sub-nanometer scale. sci-hub.se

For instance, in the study of Permanent Red 24 nanoparticles, another azo dye, TEM images revealed that particles synthesized in a formulation with 2% pigment had an average size of 85 nm and a spherical morphology. ijcce.ac.ir The sample for TEM analysis is typically prepared by drop-casting a sonicated dispersion of the nanoparticles in a solvent onto a carbon-coated copper grid. sci-hub.se In-situ liquid cell TEM even allows for the direct observation of nanoparticle formation and movement in a liquid environment. royalsocietypublishing.orgrsc.org

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique used to measure the particle size distribution and stability of nanoparticles dispersed in a liquid. researchgate.netnih.gov DLS analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. mdpi.commdpi.com The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation. mdpi.comresearchgate.net

DLS measurements on Permanent Red 24 nanoparticles showed a monomodal and relatively sharp curve, indicating a monodisperse and uniform particle size distribution with an average size of approximately 85 nm, which corroborated the TEM findings. ijcce.ac.ir It is important to note that the hydrodynamic size measured by DLS is often larger than the size observed by TEM because DLS measures the particle along with the surrounding solvent layer. nih.govresearchgate.net Sample preparation for DLS involves dispersing the nanoparticles in a suitable solvent, and the resulting solution should be clear and homogeneous. ucd.ie

ParameterTransmission Electron Microscopy (TEM)Dynamic Light Scattering (DLS)
Principle Electron beam transmitted through a thin sample to form an image. sci-hub.seMeasures fluctuations in scattered light from particles in Brownian motion. mdpi.commdpi.com
Information Obtained Size, shape, morphology, crystal structure. nih.govacs.orgijcce.ac.irHydrodynamic size, particle size distribution, stability. researchgate.netnih.gov
Sample State Solid, ultra-thin specimen. sci-hub.seLiquid dispersion. ucd.ie
Key Advantage Direct visualization at high resolution. nih.govNon-invasive and provides information on particle behavior in solution. nih.gov

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a fundamental analytical technique for characterizing crystalline materials. carleton.edu It relies on the constructive interference of monochromatic X-rays with the planes of a crystal lattice, governed by Bragg's Law (nλ=2d sin θ). carleton.edunih.gov This interaction produces a unique diffraction pattern, or diffractogram, which serves as a fingerprint for the crystalline substance. libretexts.org

Powder X-ray Diffraction (PXRD) is a rapid method used primarily for the phase identification of crystalline materials and can provide information on unit cell dimensions. carleton.edu The sample is typically a finely ground powder, ensuring that all possible crystal orientations are represented. carleton.edulibretexts.org PXRD is instrumental in distinguishing between different polymorphic forms of a compound, which are chemically identical but have different crystal structures. mdpi.comliverpool.ac.uk

The technique can be used for both qualitative and quantitative analysis. ugm.ac.id Qualitative analysis involves comparing the experimental diffraction pattern to a database of known patterns for phase identification. mdpi.com Quantitative analysis, often performed using the Rietveld refinement method, can determine the relative amounts of different phases in a mixture. libretexts.org For example, PXRD can be used to identify and distinguish between different known forms of crystalline polymorphs by detecting small variations in nanocrystalline materials. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the precise three-dimensional atomic arrangement within a single crystal. mdpi.comrsc.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.com To perform SCXRD, a suitable single crystal is mounted on a diffractometer and irradiated with X-rays. rsc.orgrsc.org The resulting diffraction data is used to solve and refine the crystal structure. rsc.org In some cases, even when starting with a polycrystalline sample, it is possible to identify and analyze a single crystal within the mixture. iucr.org For example, the crystal structure of a co-crystal of hexafluorobenzene (B1203771) and pyrrole (B145914) was determined from a sample that initially appeared as numerous small crystals. iucr.org

TechniqueSample TypeInformation YieldedKey Applications
Powder X-ray Diffraction (PXRD) Finely ground powder. carleton.eduPhase identification, unit cell dimensions, polymorphism, quantitative analysis. carleton.edulibretexts.orgmdpi.comRoutine screening, phase purity analysis, characterization of bulk materials. liverpool.ac.uk
Single Crystal X-ray Diffraction (SCXRD) Single crystal. rsc.orgPrecise 3D molecular structure, bond lengths, bond angles. mdpi.comAbsolute structure determination, detailed analysis of molecular geometry and interactions. researchgate.net

Advanced Extraction and Sample Preparation for Complex Matrices

The determination of trace-level compounds like this compound in complex matrices such as environmental or food samples often necessitates an extraction and sample preparation step to remove interferences and concentrate the analyte. americanlaboratory.com While traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction exist, they often require large volumes of organic solvents and are time-consuming. agrilife.org

Modern analytical chemistry has seen a shift towards greener and more efficient extraction techniques. unimib.it These advanced methods aim to reduce solvent consumption, shorten extraction times, and improve selectivity. agrilife.orgunimib.it

Advanced Extraction Techniques:

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. rsc.orgmdpi.com

Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. rsc.orgmdpi.com

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. unimib.itrsc.org It is particularly effective for non-polar compounds. mdpi.com

Pressurized Liquid Extraction (PLE): Involves using solvents at elevated temperatures and pressures to increase extraction efficiency. rsc.orgmdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized technique where a small volume of extraction solvent is dispersed in the sample, providing a large surface area for rapid extraction. csic.es

Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample, and the analytes are adsorbed onto the fiber. frontiersin.org

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME, but uses a polymer-coated magnetic stir bar for extraction, offering a larger sorbent volume. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving an initial solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. mdpi.comexplorationpub.com

Ultrasound-Assisted Extraction (USE)

Ultrasound-Assisted Extraction is a process that utilizes high-frequency sound waves (typically >20 kHz) to facilitate the extraction of target compounds from a solid or liquid matrix. The underlying principle involves acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the liquid solvent. This phenomenon generates intense local heating, high pressures, and strong shear forces, which disrupt the sample matrix, enhance solvent penetration, and accelerate mass transfer of the analyte into the solvent. ugm.ac.idsemanticscholar.org

The efficiency of USE for extracting dyes is influenced by several key parameters, including temperature, extraction time, solvent composition, and the solid-to-liquid ratio. ugm.ac.idsemanticscholar.org Studies on the extraction of other dyes, such as natural colorants from plant materials, have shown that optimizing these parameters is crucial for maximizing yield. For instance, increasing the extraction temperature can enhance solvent diffusivity and the solubility of the analyte, although excessive heat may risk thermal degradation of the compound. ugm.ac.id Similarly, an optimal extraction time ensures complete recovery without unnecessarily exposing the analyte to potentially degrading conditions. semanticscholar.org

While specific research on the USE of this compound is not extensively documented, the methodology can be adapted from procedures for other azo dyes and pigments. bohrium.comnih.gov For extracting this compound from a polymer matrix, a typical procedure would involve grinding the polymer to increase surface area, suspending the powder in a suitable solvent, and subjecting the mixture to ultrasonication in a controlled temperature bath.

Table 1: General Parameters for Ultrasound-Assisted Extraction of Dyes This table presents typical parameters based on studies of various dyes, which can be adapted for this compound.

ParameterRange/ValueRationale & Considerations
Ultrasonic Frequency 20 - 40 kHzStandard frequency range for most laboratory ultrasonic baths and probes. ugm.ac.id
Temperature 30 - 60 °CBalances increased solubility and diffusion with the risk of thermal degradation. ugm.ac.id
Extraction Time 10 - 40 minutesShorter times are a key advantage of USE; optimum time depends on matrix and solvent. ugm.ac.idsemanticscholar.org
Solvent Ethanol, Methanol, AcetoneSelection depends on the solubility of this compound and the nature of the sample matrix. ontosight.aisemanticscholar.org
Solid-to-Liquid Ratio 1:10 to 1:20 (g/mL)A higher solvent volume enhances the concentration gradient, improving mass transfer. ugm.ac.id

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid samples. PLE utilizes solvents at elevated temperatures (50-200°C) and pressures (10-20 MPa or 1500-3000 psi) to enhance extraction performance. nih.govacs.org The high pressure keeps the solvent in a liquid state above its atmospheric boiling point, which dramatically improves the solubility and mass transfer kinetics of the analyte. The elevated temperature decreases the viscosity of the solvent, allowing for better penetration into the sample matrix. nih.govanaliticaweb.com.br

This method offers significant advantages over traditional techniques, including reduced extraction times (typically 15-30 minutes), lower solvent consumption, and automation capabilities. nih.govanaliticaweb.com.br Given that this compound is frequently used as a colorant in plastics like polyethylene (B3416737) and polypropylene, PLE is a particularly suitable method for its extraction. ontosight.ai Research on extracting additives from polymers using PLE has demonstrated its effectiveness. analiticaweb.com.brrsc.org The process often involves multiple static cycles where the heated, pressurized solvent remains in contact with the sample, followed by a flush with fresh solvent to collect the extract. acs.org

A multi-stage extraction protocol using solvents of varying polarity can be employed to ensure the complete extraction of the target dye and any related impurities or degradation products. nih.gov For example, a sequence might begin with a less polar solvent to swell a polymer matrix, followed by a more polar solvent in which the azo dye is highly soluble. nih.govanaliticaweb.com.br

Table 2: Typical Conditions for Pressurized Liquid Extraction of Additives from Polymers This table outlines common PLE/ASE parameters applicable for the extraction of this compound from plastic matrices.

ParameterRange/ValueRationale & Considerations
Temperature 100 - 170 °CMust be high enough for efficient extraction but below the polymer's melting point to prevent system plugging. analiticaweb.com.brrsc.org
Pressure 10.3 - 13.8 MPa (1500 - 2000 psi)Sufficient to maintain the solvent in a liquid state at the operating temperature. nih.gov
Static Cycle Time 5 - 10 minutesAllows time for the solvent to diffuse into the matrix and dissolve the analyte. acs.organaliticaweb.com.br
Number of Cycles 2 - 3Multiple cycles with fresh solvent ensure a favorable concentration gradient and exhaustive extraction. acs.organaliticaweb.com.br
Solvent System Isopropanol/Cyclohexane, Hexane/Ethyl AcetateA combination of a swelling solvent for the polymer and a good solvent for the additive is often optimal. analiticaweb.com.brrsc.org
Sample Preparation Grinding, dispersion with sandIncreases surface area and prevents polymer particles from agglomerating during extraction. analiticaweb.com.br

Selection of Extraction Solvents for Non-Altering Desorption

The choice of solvent is arguably the most critical factor in developing a reliable extraction method. The primary goal is to select a solvent or solvent system that provides rapid and complete desorption of this compound from the sample matrix without chemically altering the dye itself. wikipedia.org The principle of "like dissolves like" is the foundation of solvent selection; therefore, the polarity of the solvent should match that of the analyte. This compound is an organic-soluble azo dye with limited solubility in water, indicating that non-polar to moderately polar organic solvents are most suitable. ontosight.ai

A systematic approach to solvent selection for extracting additives from polymers involves using Hildebrand solubility parameters. This method suggests using a primary solvent with a solubility parameter significantly different from the polymer to avoid dissolving the matrix, combined with a small amount of a secondary solvent with a solubility parameter close to that of the polymer to induce swelling. rsc.org This swelling action opens up the polymer structure, allowing the primary solvent to access and dissolve the trapped dye molecules.

Furthermore, the extraction process must be non-altering. This means avoiding conditions or solvents that could cause hydrolysis, oxidation, or other degradation reactions. nih.gov For azo dyes, this includes avoiding harsh acidic or alkaline conditions unless specifically required for a particular analytical reason, as the azo linkage can be susceptible to cleavage.

Table 3: Potential Solvents for the Extraction of this compound This table lists solvents and their properties relevant to the non-altering desorption of this compound.

SolventPolarity IndexBoiling Point (°C)Key Considerations for this compound
Toluene 2.4111Known solvent for this compound; effective for non-polar matrices. ontosight.ai
Acetone 5.156Good general-purpose solvent for moderately polar compounds; can be used in mixtures. ontosight.ai
Isopropanol 4.382Often used as the main solvent in PLE for polymer additives. analiticaweb.com.br
Cyclohexane 0.281Used as a polymer swelling agent in combination with a primary solvent. analiticaweb.com.brrsc.org
Methanol 6.665A polar solvent, potentially useful in solvent mixtures for PLE or USE. nih.govacs.org
Ethyl Acetate 4.377Effective for extracting additives from polymers like PVC and PET. rsc.org

Future Research Directions and Emerging Areas

Development of Novel Solvent Red 118 Derivatives with Tailored Properties

The core structure of this compound, an azo-cobalt complex, offers a versatile platform for chemical modification. Future research will likely focus on the synthesis of new derivatives to tailor its properties for specific high-performance applications. By introducing different functional groups onto the aromatic rings or modifying the ligand structure, researchers can systematically alter key characteristics of the dye.

Potential areas for property enhancement include:

Improved Solubility and Compatibility: The synthesis of derivatives with modified alkyl chains or the introduction of polar moieties could enhance solubility in a wider range of eco-friendly solvents and improve compatibility with new polymer matrices. This is crucial for applications in advanced plastics and coatings.

Enhanced Durability: Modifications aimed at increasing the molecule's resistance to UV degradation and thermal stress are a significant research avenue. This could involve incorporating stabilizing groups that dissipate energy absorbed from light or hinder thermo-oxidative degradation pathways, leading to superior lightfastness and heat resistance.

Fine-Tuning of Color Properties: The synthesis of analogues with different electron-donating or electron-withdrawing groups can precisely tune the electronic structure of the chromophore. This allows for the shifting of the absorption maximum to achieve different shades of red or even novel colors, expanding the dye's palette.

Functional Derivatives: Research into adding reactive groups to the dye structure could lead to derivatives that can covalently bond with the substrate. This would create exceptionally stable colorations with high resistance to migration and leaching, a desirable trait in textiles and food packaging applications.

The methodologies for creating these derivatives would draw from established principles in coordination chemistry and organic synthesis, including multi-step reactions to build complex ligands before complexation with the cobalt ion.

In-depth Understanding of Dye-Substrate Interactions at Molecular Level

While this compound is known for its good affinity for various non-polar substrates like plastics, resins, and waxes, a detailed understanding of the underlying interactions at the molecular level is still an area for in-depth research. dyestuff.co.inmade-in-china.com Gaining this fundamental knowledge is critical for optimizing dyeing processes and designing more effective and durable materials.

Future studies will likely employ a combination of experimental and spectroscopic techniques to probe these interactions. The primary forces governing the interaction between this compound and a polymer matrix are non-covalent. sinoshiny.com Key interactions to be investigated include:

Van der Waals Forces: These are the primary forces responsible for the adsorption of the dye molecule onto the polymer surface and its dissolution within the amorphous regions of the polymer. sinoshiny.com

Hydrophobic Interactions: The non-polar nature of both the dye and many target substrates drives the dye to associate with the polymer rather than with more polar environments, a key principle in solvent dyeing. wikipedia.org

Pi-Pi Stacking: The aromatic rings in the this compound molecule can interact with aromatic moieties in certain polymers (like polystyrene), leading to stronger association and potentially affecting the final color and stability.

The process of coloration involves the initial adsorption of dye molecules onto the polymer surface, followed by their diffusion into the bulk material. sinoshiny.com Advanced analytical techniques such as solid-state NMR, X-ray scattering, and atomic force microscopy (AFM) could be used to characterize the distribution and orientation of dye molecules within the substrate. Understanding these dye-polymer interactions at a fundamental level will enable the rational design of polymer systems with enhanced dye uptake, improved color uniformity, and greater long-term stability. nih.govmdpi.com

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers powerful tools for accelerating the design and development of new materials, and its application to dyes like this compound is a promising research frontier. By using advanced modeling techniques, researchers can predict the properties of novel dye derivatives and their interactions with substrates before undertaking costly and time-consuming laboratory synthesis. researchgate.netgnest.org

Key computational methods that are being applied to azo dyes and can be extended to this compound include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of dye molecules within a polymer matrix or solvent. This technique is invaluable for understanding the diffusion process of the dye into the substrate and for predicting the final distribution of the dye molecules. Furthermore, MD can be used to calculate the binding free energy between the dye and the substrate, providing a quantitative measure of their compatibility. nih.gov

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This method is particularly useful for predicting the solubility of a compound in various solvents. It can be used to screen for greener, more effective solvents for the dyeing process and to predict the solubility of new this compound derivatives. rsc.org

By integrating these computational approaches, a "virtual laboratory" can be established for the rational design of new dyes and dyeing systems with optimized properties, reducing the reliance on empirical trial-and-error methods.

Sustainable and Circular Economy Approaches for Dye Management

The chemical industry is increasingly moving towards a circular economy model, which aims to minimize waste and maximize the value of resources. sustainability-directory.com For this compound, this involves developing sustainable practices across its entire lifecycle, from production to end-of-life.

Future research in this area will focus on several key strategies:

Green Chemistry in Synthesis: Developing new synthesis routes that use renewable raw materials, employ less hazardous solvents, and generate minimal waste are high-priority research goals. shreekrishnacorporation.com This includes exploring biocatalysis or flow chemistry to improve efficiency and reduce the environmental footprint of dye production.

Dye Recovery and Reuse: Implementing technologies to recover and reuse this compound from industrial wastewater or spent solvent streams is a critical component of a circular economy. leeds.ac.uk This could involve advanced filtration, precipitation, or adsorption techniques to capture the dye for subsequent reuse, reducing both pollution and the need for virgin material. sustainability-directory.com

Designing for Recyclability: Research into how this compound affects the recyclability of the plastics it colors is essential. This includes developing methods to either extract the dye from the polymer matrix during recycling or ensuring that the colored plastic can be effectively reprocessed without significant loss of properties. gnest.orgleeds.ac.uk

Life Cycle Assessment (LCA): Conducting comprehensive LCAs for this compound and its applications will be crucial for identifying environmental hotspots and guiding the development of more sustainable alternatives. gnest.org LCA provides a quantitative basis for comparing different production methods and end-of-life options, ensuring that efforts to improve sustainability are effective. gnest.org

Adopting these circular economy principles will be essential for ensuring the long-term viability and environmental acceptance of this compound and other solvent dyes. sustainability-directory.com

Exploration of this compound in Emerging Optoelectronic and Photonic Applications

The unique photophysical properties of metal-complex dyes make them interesting candidates for a range of emerging high-tech applications beyond traditional coloration. As a cobalt-complex dye, this compound possesses an electronic structure that could be harnessed for use in optoelectronic and photonic devices.

Areas of exploration for this compound and its derivatives include:

Organic Light-Emitting Diodes (OLEDs): Metal complexes are widely used as phosphorescent emitters in OLEDs. Research could investigate the electroluminescent properties of this compound derivatives. By modifying the ligand structure, it may be possible to tune the emission color and improve quantum efficiency, potentially leading to new red-emitting materials for displays and lighting. rsc.org

Dye-Sensitized Solar Cells (DSSCs): Metal-complex dyes are the cornerstone of DSSCs, where they act as light-harvesting sensitizers. mdpi.com While ruthenium complexes have dominated this field, research into more abundant and less costly metals like cobalt is active. Investigating the ability of this compound to absorb light and inject electrons into a semiconductor like TiO2 could open up new avenues in solar energy conversion.

Optical Data Storage: Azo dyes are known for their photo-switchable properties (photoisomerization), which can be exploited for optical data storage. Research could explore whether the metal complex nature of this compound influences this behavior and if it can be used to create stable, reversible changes in optical properties for writing and erasing data with light.

Nonlinear Optics (NLO): Materials with strong NLO properties are in demand for applications in telecommunications and photonics. The extended π-electron system and the presence of a metal center in this compound suggest it could possess interesting NLO properties, which warrants investigation.

While these applications are still speculative, they represent a significant shift in the potential utility of a classic industrial dye, moving it from a bulk colorant to a functional material in advanced technologies.

Q & A

Q. How do solvent polarity and temperature affect the photostability of this compound?

  • Methodological Answer : Design experiments using Box-Behnken or factorial designs to test variables (solvent dielectric constant, temperature, light intensity). Monitor degradation kinetics via UV-Vis spectroscopy and HPLC. Use Arrhenius plots to model temperature-dependent decay rates. Reference solvent parameters from databases like PubChem or Reaxys .

Q. What statistical approaches resolve contradictions in reported solubility data for this compound across different studies?

  • Methodological Answer : Apply meta-analysis to aggregated solubility data, accounting for variables like solvent grade, measurement technique (gravimetric vs. spectroscopic), and temperature control. Use ANOVA to identify significant outliers and Grubbs’ test to exclude non-conforming data points. Report confidence intervals (95%) for revised solubility ranges .

Q. How can computational modeling predict the interaction of this compound with industrial polymers?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model binding energies between this compound and polymer functional groups (e.g., polyesters, polyamides). Validate predictions using experimental adsorption isotherms and FT-IR spectroscopy to detect shifts in vibrational modes .

Data Reporting and Validation

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

  • Methodological Answer : Follow IMRAD structure: report only novel findings in the main text (e.g., optimized synthesis, stability anomalies). Deposit raw NMR/HRMS files in public repositories (e.g., Figshare) and tabulate elemental analysis data with calculated vs. observed values. Exclude redundant chromatograms; summarize in supplementary files .

Q. How should researchers address discrepancies between experimental and theoretical yields in this compound synthesis?

  • Methodological Answer : Conduct mass balance analysis to trace unaccounted products (e.g., side reactions, volatilization). Characterize byproducts via LC-MS and adjust reaction stoichiometry or purification methods. Compare with analogous reactions in literature to identify systemic errors .

Safety and Environmental Impact

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Adopt OSHA/NIOSH guidelines: use fume hoods for synthesis, store in amber glass under inert gas, and dispose via certified hazardous waste contractors. Test aquatic toxicity via Daphnia magna acute assays (EC₅₀) and report biodegradability using OECD 301B standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.